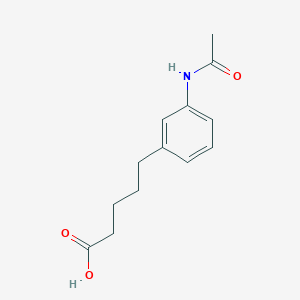
Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with a formyl group, a chlorine atom, and a tert-butyl ester group
Métodos De Preparación
The synthesis of tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which introduces the formyl group into the cyclohexene ring. The reaction typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions . Another approach involves the use of n-butyllithium (n-BuLi) as a base and DMF as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures .
Análisis De Reacciones Químicas
Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biological pathways .
Comparación Con Compuestos Similares
Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-methoxy(methyl)carbamoyl piperidine-1-carboxylate: This compound has a similar tert-butyl ester group but differs in the presence of a piperidine ring and a methoxy(methyl)carbamoyl group.
Tert-butyl 3-formyl-1H-indole-1-carboxylate: This compound contains an indole ring and a formyl group, making it structurally different but functionally similar in terms of reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
1308838-29-0 |
|---|---|
Fórmula molecular |
C13H19ClO3 |
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H19ClO3/c1-12(2,3)17-11(16)13(4)6-5-10(14)9(7-13)8-15/h8H,5-7H2,1-4H3 |
Clave InChI |
AQYSIPACQACJQY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=C(C1)C=O)Cl)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


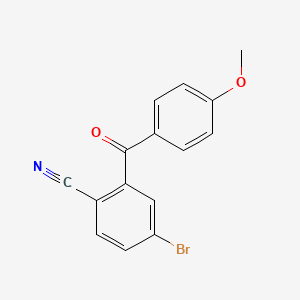
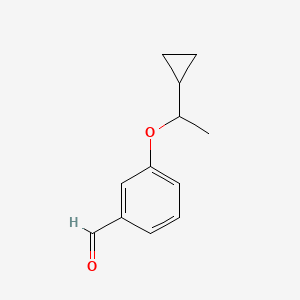
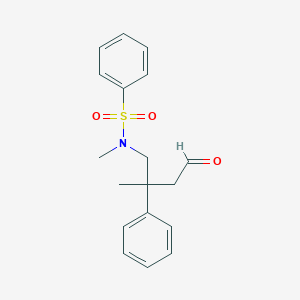

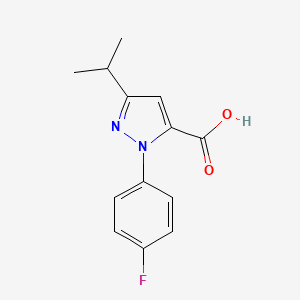
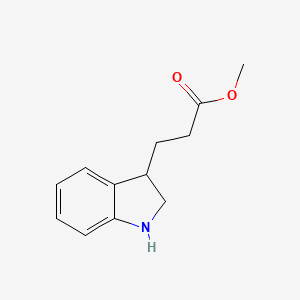


![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)

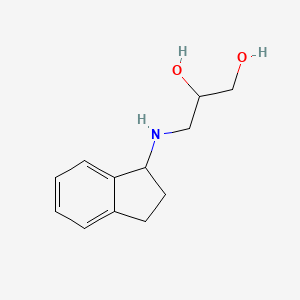
![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
